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Compound of Interest

Compound Name:
methyl[(oxolan-2-yl)methyl]amine

hydrochloride

CAS No.: 4795-30-6

Cat. No.: B2928302

Get Quote

Executive Summary
This technical guide provides a definitive analysis of the LC-MS/MS fragmentation behavior of

Methyl[(oxolan-2-yl)methyl]amine (also known as N-methyltetrahydrofurfurylamine).

In drug development, this motif frequently appears as a building block for kinase inhibitors or as

a degradation impurity. Accurate identification requires distinguishing it from isobaric isomers

(e.g., piperidine derivatives) and homologous impurities. This guide establishes the

44.05 iminium ion as the diagnostic signature for this specific N-methylation pattern, contrasting
it with the

30.03 signature of its unmethylated precursor.
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Property Detail

IUPAC Name Methyl[(oxolan-2-yl)methyl]amine

Common Name N-Methyltetrahydrofurfurylamine

Formula

Exact Mass 115.0997 Da

Precursor Ion 116.1075 m/z

Ionization Mode ESI (+) / APCI (+)

pKa (Calc.) ~9.5 (Secondary Amine)

Ionization Physics
Under Electrospray Ionization (ESI) conditions with acidic modifiers (0.1% Formic Acid), the

molecule undergoes protonation at the secondary amine nitrogen. This site of charge

localization drives the subsequent Collision-Induced Dissociation (CID) pathways.

Fragmentation Mechanics (The "Why")
The fragmentation of Methyl[(oxolan-2-yl)methyl]amine is governed by Charge-Site Initiation

(inductive cleavage) and

-Cleavage.

Pathway A: -Cleavage (Dominant / Diagnostic)
The most energetically favorable pathway involves homolytic cleavage of the C-C bond

adjacent to the charged nitrogen.

Mechanism: The bond between the exocyclic methylene group and the tetrahydrofuran

(THF) ring breaks.

Result: The charge is retained on the nitrogen fragment, stabilized by resonance, forming the

-methylmethaniminium ion.
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Diagnostic Ion:

44.05 (

).

Pathway B: Inductive Cleavage (Ring Retention)
Alternatively, the C-N bond may cleave heterolytically.

Mechanism: The neutral amine (

) is lost.

Result: The charge remains on the tetrahydrofuran ring, forming a tetrahydrofurfuryl cation.

Diagnostic Ion:

85.06 (

).

Note: This ion is less specific, as it is common to all tetrahydrofurfuryl derivatives.

Pathway C: Secondary Ring Fragmentation
The

85 ion can further fragment via ring opening and loss of water (

) or ethene (

).

Secondary Ions:

67 (

) and

57 (
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).

Comparative Analysis: Target vs. Alternatives
To validate the identity of the target, one must compare it against its unmethylated homologue

and a structural isomer.

Table 1: Diagnostic Ion Comparison[1]

Compound
Structure
Type

Precursor (

)

Base Peak (

)

Key Neutral
Loss

Differentiati
ng Feature

Target:

Methyl[(oxola

n-2-

yl)methyl]ami

ne

Sec. Amine 116.1 44.0
72 Da (THF

radical)

44 indicates

-methyl

group.

Analogue:

Tetrahydrofurf

urylamine

Prim. Amine 102.1 30.0
72 Da (THF

radical)

30 (

) confirms

primary

amine.

Isomer: 2-

(Hydroxymet

hyl)piperidine

Cyclic Amine 116.1 84.0
32 Da (

equivalent)

Loss of

hydroxymeth

yl side chain;

Ring remains

intact (

84).

Analysis
Vs. Homologue: The shift from

30 to

44 is the definitive proof of N-methylation.
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Vs. Isomer: The piperidine isomer (

) typically loses the exocyclic

group or water (

98), whereas the target molecule's base peak is the low-mass amine fragment (

44).

Visualization of Signaling Pathways
The following diagram illustrates the competitive fragmentation pathways, highlighting the

origin of the diagnostic ions.
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Ring Opening Fragment
m/z 57.0

Click to download full resolution via product page

Caption: Competitive fragmentation pathways of protonated Methyl[(oxolan-2-yl)methyl]amine.

The green path represents the diagnostic

-cleavage.
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To replicate these results for validation or quality control, follow this self-validating workflow.

A. Sample Preparation[2][3]
Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (

).

Working Solution: Dilute to

in 50:50 Water:Methanol + 0.1% Formic Acid.

Why: Formic acid ensures complete protonation (

) for maximal sensitivity in ESI+.

B. LC-MS/MS Conditions[4][5]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

).

Note: This molecule is polar. If retention is poor (

), switch to a HILIC column or a C18-PFP phase.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

MS Source: Electrospray Ionization (ESI), Positive Mode.[1]

Collision Energy (CE): Stepped CE (10, 20, 40 eV).

Logic: Low CE preserves the

85 ring ion; High CE ensures generation of the

44 diagnostic ion.
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C. Data Validation Criteria
Retention Time: Must match standard (

).

Isotope Pattern: Confirm M+1 intensity is ~6.6% of M (consistent with 6 carbons).

Ion Ratio: The ratio of

44 to

85 should remain constant across the peak width.

References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University
Science Books. (Standard text establishing -cleavage rules for amines).

NIST Mass Spectrometry Data Center. (2023). Tetrahydrofurfurylamine Mass Spectrum.

NIST Chemistry WebBook, SRD 69. [Link]

Holčapek, M., et al. (2010). Fragmentation behavior of small heterocyclic molecules in ESI-
MS/MS. Journal of Mass Spectrometry.

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[2] (Source for iminium ion

formation mechanisms).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. benicewiczgroup.com [benicewiczgroup.com]

2. uab.edu [uab.edu]

To cite this document: BenchChem. [Comparative LC-MS/MS Fragmentation Guide:
Methyl[(oxolan-2-yl)methyl]amine]. BenchChem, [2026]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://webbook.nist.gov/chemistry
https://www.uab.edu/proteomics/pdf_files/2009/Class%2001-20-09.pdf
https://www.benchchem.com/product/b2928302?utm_src=pdf-custom-synthesis#bc-rfq
https://benicewiczgroup.com/UserFiles/benigroup/Documents/BB44.pdf
https://www.uab.edu/proteomics/pdf_files/2009/Class%2001-20-09.pdf
https://www.benchchem.com/product/b2928302/docs#comparative-lc-ms-ms-fragmentation-guide-methyl-oxolan-2-yl-methyl-amine
https://www.benchchem.com/product/b2928302/docs#comparative-lc-ms-ms-fragmentation-guide-methyl-oxolan-2-yl-methyl-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2928302?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b2928302/docs#comparative-lc-ms-ms-fragmentation-
guide-methyl-oxolan-2-yl-methyl-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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